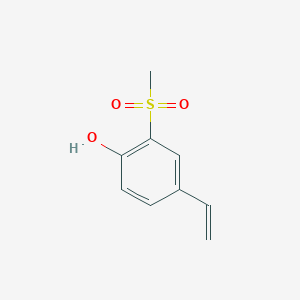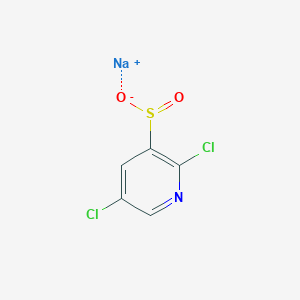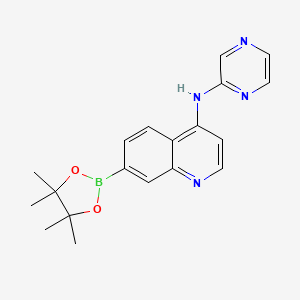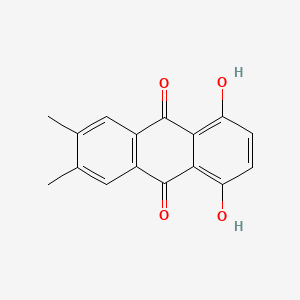
1,4-Dihydroxy-6,7-dimethylanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydroxy-6,7-dimethylanthracene-9,10-dione is a chemical compound with the molecular formula C₁₆H₁₂O₄ and a molecular weight of 268.26 g/mol . This compound is part of the anthraquinone family, known for its vibrant colors and significant applications in various fields, including dyes, pigments, and pharmaceuticals .
Méthodes De Préparation
The synthesis of 1,4-dihydroxy-6,7-dimethylanthracene-9,10-dione typically involves the oxidation of 1,4-dihydroxy-6,7-dimethylanthracene . The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1,4-Dihydroxy-6,7-dimethylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the anthraquinone core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,4-Dihydroxy-6,7-dimethylanthracene-9,10-dione has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4-dihydroxy-6,7-dimethylanthracene-9,10-dione involves its ability to intercalate into DNA, disrupting DNA synthesis and repair . This intercalation can lead to the inhibition of topoisomerase II, an enzyme crucial for DNA replication . The compound’s cytotoxic effects are primarily due to this disruption of DNA processes, making it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
1,4-Dihydroxy-6,7-dimethylanthracene-9,10-dione can be compared to other anthraquinone derivatives such as:
1,4-Dihydroxy-6-methylanthracene-9,10-dione: Similar in structure but with one less methyl group, affecting its chemical properties and applications.
Mitoxantrone: A synthetic anthraquinone derivative used as an anticancer agent, known for its ability to inhibit topoisomerase II.
Propriétés
Numéro CAS |
3056-98-2 |
|---|---|
Formule moléculaire |
C16H12O4 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
1,4-dihydroxy-6,7-dimethylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O4/c1-7-5-9-10(6-8(7)2)16(20)14-12(18)4-3-11(17)13(14)15(9)19/h3-6,17-18H,1-2H3 |
Clé InChI |
QKDDUZLLXOJVMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4,6-Bis(2-methoxyanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130513.png)
![[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine](/img/structure/B13130514.png)
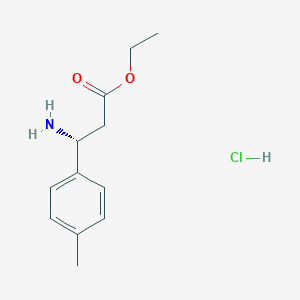
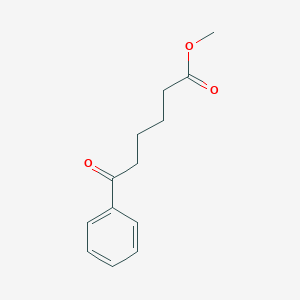
![Tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13130534.png)
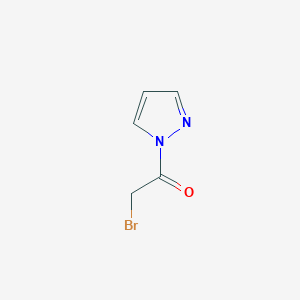
![7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13130545.png)
![4-(4-Methoxybenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13130551.png)


